3-Benzoylpyridazine-Derived Hydrazones Demonstrate >10-Fold Superior Cytotoxic Potency Compared to 3-Benzoylpyridazinone Hydrazones
Hydrazones synthesized from phenyl-pyridazin-3-yl-methanone (3-benzoylpyridazine) exhibit potent inhibition of tumor cell proliferation with IC₅₀ values ranging from 0.99 to 8.74 µM across multiple cell lines. In direct contrast, hydrazones derived from the structurally analogous but non-fully aromatic 3-benzoylpyridazinones show IC₅₀ values greater than 10 µM, effectively rendering them inactive [1]. This >10-fold difference in potency demonstrates that the fully aromatic pyridazine ring is essential for cytotoxic activity.
| Evidence Dimension | Cytotoxic activity (IC₅₀) against tumor cell lines |
|---|---|
| Target Compound Data | Hydrazones derived from 3-benzoylpyridazine: IC₅₀ = 0.99–8.74 µM |
| Comparator Or Baseline | Hydrazones derived from non-fully aromatic 3-benzoylpyridazinone: IC₅₀ > 10 µM |
| Quantified Difference | >10-fold potency advantage |
| Conditions | Proliferation assay across multiple human tumor cell lines |
Why This Matters
This direct comparison confirms that substituting phenyl-pyridazin-3-yl-methanone with its pyridazinone analog yields inactive derivatives, making the correct scaffold selection critical for successful antitumor agent development.
- [1] Easmon, J., Pürstinger, G., Heinisch, G., Fiebig, H. H., Roth, T., & Hofmann, J. (2014). Synthesis, cytotoxic, and antitumor activities of 2-pyridylhydrazones derived from 3-benzoylpyridazines. Archiv der Pharmazie, 347(7), 515-524. View Source
